

Application Note: Strategic Utilization of 4-Chlorophenylalaninol in Peptidomimetic Design

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Compound of Interest

Compound Name: *4-Chlorophenylalaninol*

Hydrochloride

CAS No.: *1379971-06-8*

Cat. No.: *B1455326*

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Executive Summary

4-Chlorophenylalaninol Hydrochloride (H-4-Cl-Phe-ol-HCl) is a high-value chiral building block, distinguished by the presence of a para-chloro substituent on the aromatic ring. Unlike its unsubstituted counterpart (phenylalaninol), the 4-chloro derivative offers unique electronic and steric properties—specifically halogen bonding capability and enhanced metabolic stability (blocking para-hydroxylation).

This guide outlines the critical workflows for transforming this precursor into two classes of high-value intermediates:

- Evans-type Chiral Auxiliaries: For asymmetric alkylation and aldol reactions.
- Hydroxyethylamine Isosteres: The core scaffold of transition-state mimic protease inhibitors (e.g., HIV, renin, and chemically-relevant targets).

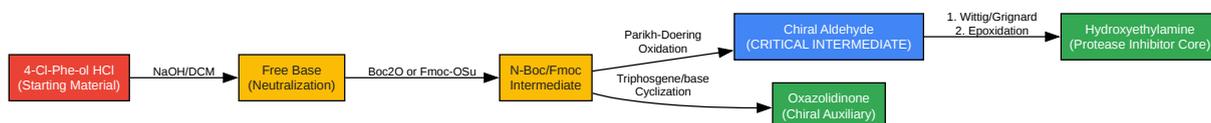
Chemical Profile & Strategic Advantages[1]

Property	Specification	Strategic Relevance
CAS	145003-20-7 (generic)	
Structure	(S)-2-amino-3-(4-chlorophenyl)propan-1-ol HCl	Chiral pool derivative (usually from L-4-Cl-Phe).
Electronic Effect	Electron-withdrawing (-I effect)	Increases acidity of NH protons; alters pKa of resulting isosteres.
Metabolic Stability	Blocks CYP450 oxidation	Prevents rapid para-hydroxylation, extending half-life of peptidomimetics.
Solubility	Soluble in water/MeOH (salt)	Must be free-based for organic solvent compatibility (DCM, THF).

Critical Workflow: The Divergent Pathway

The utility of 4-Chlorophenylalaninol relies on the efficient generation of the N-Protected Amino Aldehyde, a divergent intermediate.

Visualization: Synthesis Workflow



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Figure 1: Divergent synthetic pathway starting from **4-Chlorophenylalaninol Hydrochloride**.

[1]

Detailed Experimental Protocols

Phase 1: Preparation of the "Divergent Intermediate" (N-Boc-4-Cl-Phe-ol)

Objective: Neutralize the hydrochloride salt and install the Boc protecting group in a single streamlined operation to prevent handling the hygroscopic free amine.

Reagents:

- 4-Chlorophenylalaninol[2]-HCl (10.0 mmol)
- Di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (22.0 mmol)
- Dichloromethane (DCM) (anhydrous)

Protocol:

- Suspension: Suspend 4-Chlorophenylalaninol-HCl (2.23 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen.
- Neutralization: Cool to 0°C. Add TEA (3.06 mL, 22 mmol) dropwise. The suspension will clear as the free base is liberated and the amine salt dissolves.
- Protection: Add Boc₂O (2.40 g, 11 mmol) dissolved in minimal DCM dropwise over 10 minutes.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes; Stain: Ninhydrin).
- Work-up: Wash the organic layer with 1M Citric Acid (2 x 30 mL) to remove excess base, followed by Saturated NaHCO₃ (30 mL) and Brine (30 mL).
- Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.
 - Checkpoint: Product should be a white to off-white solid. Yield typically >90%.

Phase 2: Oxidation to the Chiral Aldehyde (Parikh-Doering)

Scientific Rationale: Swern oxidation is common but requires cryogenic conditions (-78°C). The Parikh-Doering oxidation (SO₃·Pyridine) is selected here because it proceeds at 0°C–RT, is scalable, and minimizes the risk of racemization at the alpha-carbon, which is critical for maintaining stereochemical integrity.

Reagents:

- N-Boc-4-Chlorophenylalaninol (from Phase 1)
- Sulfur trioxide pyridine complex (SO₃·Py) (3.0 equiv)[1]
- Dimethyl sulfoxide (DMSO) (anhydrous) / DCM (1:1 ratio)
- Triethylamine (TEA) (5.0 equiv)

Protocol:

- Dissolution: Dissolve N-Boc-4-chlorophenylalaninol (1.0 g) in a 1:1 mixture of dry DMSO and DCM (10 mL total) under nitrogen. Cool to 0°C.[2][3]
- Base Addition: Add TEA (5.0 equiv) followed by dropwise addition of a solution of SO₃·Py (3.0 equiv) in DMSO (5 mL).
- Oxidation: Stir at 0°C for 1 hour, then allow to warm to 10°C for 1 hour.
 - Caution: Do not allow to heat above RT to prevent racemization.
- Quench: Pour the reaction mixture into ice-cold water (50 mL).
- Extraction: Extract immediately with Et₂O or DCM (3 x 30 mL).
- Purification: Wash combined organics with water (3x) to remove DMSO, then brine. Dry (Na₂SO₄) and concentrate.

- Storage: The resulting aldehyde is unstable.[4] Use immediately for subsequent Wittig or Grignard reactions.

Phase 3 (Application A): Synthesis of 4-(4-Chlorobenzyl)-2-Oxazolidinone

Application: This auxiliary is a chlorinated variant of the Evans auxiliary. The chlorine atom increases the bulk and lipophilicity, potentially altering selectivity in aldol reactions compared to the standard benzyl auxiliary.

Mechanism of Cyclization:



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Figure 2: Mechanistic pathway for oxazolidinone formation.

Protocol:

- Setup: Dissolve 4-Chlorophenylalaninol (free base, 10 mmol) in dry THF (50 mL). Add KOH (powdered, 25 mmol) or TEA.
- Cyclization Agent: Cool to 0°C. Add Triphosgene (3.4 mmol, 0.34 equiv) or Diethyl Carbonate (greener alternative, requires reflux with K₂CO₃).
 - Note: Triphosgene is faster but requires strict safety protocols (phosgene generation).
- Reaction: Stir at RT for 3 hours.
- Work-up: Quench with saturated NH₄Cl. Extract with EtOAc.[5]
- Crystallization: Recrystallize from EtOAc/Hexanes to obtain high optical purity (>99% ee).

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield (Protection)	Incomplete neutralization of HCl salt	Ensure pH > 9 during Boc protection; use 2.2 eq of base.
Racemization (Aldehyde)	Over-oxidation or high temp	Keep Parikh-Doering oxidation strictly < 15°C. Avoid Swern if temp control is poor.
Solubility Issues	Hydrophobic Cl-group	Use THF or DMF/DCM mixtures; pure MeOH may not dissolve protected intermediates well.
Hygroscopicity	Nature of HCl salt	Store starting material in a desiccator. Weigh quickly.

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Disclaimer: This protocol involves the use of hazardous chemicals (Triphosgene, DCM). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

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